molecular formula C10H14BrN3 B1380866 3-Bromo-2-(piperazin-1-yl)aniline CAS No. 1780208-47-0

3-Bromo-2-(piperazin-1-yl)aniline

Cat. No.: B1380866
CAS No.: 1780208-47-0
M. Wt: 256.14 g/mol
InChI Key: SNWUYZNVOUPKMN-UHFFFAOYSA-N
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Description

3-Bromo-2-(piperazin-1-yl)aniline is a chemical compound intended for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals. The compound features a piperazine ring, which is a privileged scaffold in medicinal chemistry known for its broad and potent biological activities . Piperazine derivatives are frequently explored in scientific research for their potential interactions with various biological targets . The presence of the bromo-aniline moiety and the piperazine group makes this molecule a versatile building block for the synthesis of more complex chemical entities. Researchers may utilize it in the design and development of novel compounds for pharmacological screening, particularly as the piperazine core is associated with a wide range of activities such as antimicrobial, antidepressant, antipsychotic, and antihistaminic effects . The aniline group can serve as a point for further chemical modification, while the bromine atom may allow for additional cross-coupling reactions, facilitating structure-activity relationship (SAR) studies. As with all research chemicals, proper safety protocols must be followed. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWUYZNVOUPKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Bromo 2 Piperazin 1 Yl Aniline

Strategic Retrosynthesis and Precursor Design for 3-Bromo-2-(piperazin-1-yl)aniline

A logical retrosynthetic analysis of this compound identifies two primary disconnections: the C-N bond between the aniline (B41778) ring and the piperazine (B1678402) moiety, and the C-Br bond on the aromatic ring. This suggests that the synthesis can be approached by either introducing the piperazine group onto a pre-functionalized bromoaniline derivative or by brominating a piperazinyl-substituted aniline precursor. The latter approach is often less favorable due to the potential for over-bromination and lack of regiocontrol. Therefore, the most common strategy involves the initial synthesis of a suitable halogenated aniline intermediate followed by the introduction of the piperazine ring.

Key precursors for this synthesis include:

Halogenated aniline intermediates: These are crucial for the regioselective introduction of the piperazine group.

Piperazine: This heterocyclic amine is a fundamental building block for the final product.

Synthesis of Halogenated Aniline Intermediates

Regioselective Bromination Reactions

Achieving the desired 3-bromo substitution pattern on an aniline derivative requires careful selection of brominating agents and reaction conditions. Direct bromination of aniline can lead to a mixture of ortho, para, and polybrominated products. beilstein-journals.org To circumvent this, several strategies are employed:

Copper-catalyzed bromination: The use of copper catalysts, such as copper(II) bromide (CuBr2) in ionic liquids or copper(II) sulfate (B86663) (CuSO4·5H2O) with sodium bromide (NaBr) and sodium persulfate (Na2S2O8), allows for mild and regioselective bromination of anilines. beilstein-journals.orgsci-hub.seresearchgate.net These methods often favor para-bromination, but by using appropriately substituted anilines, the desired regioselectivity can be achieved. beilstein-journals.orgsci-hub.se

Directed bromination: In some cases, directing groups can be used to influence the position of bromination. For example, the reaction of aniline with n-butyllithium and trimethyltin (B158744) chloride in situ generates a tin amide, which upon reaction with bromine, yields p-bromoaniline with high selectivity. nih.gov

Use of specific brominating agents: Reagents like N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel or in ionic liquids can provide high regioselectivity in electrophilic aromatic bromination. mdpi.com

Table 1: Comparison of Regioselective Bromination Methods for Anilines

MethodReagentsKey FeaturesReference
Copper-catalyzed (Ionic Liquid)CuBr2 in 1-hexyl-3-methylimidazolium (B1224943) bromideHigh regioselectivity for para-bromination, mild conditions. beilstein-journals.org
Copper-catalyzed (Aqueous/Organic)CuSO4·5H2O, NaBr, Na2S2O8 in CH3CN/H2OPractical, uses inexpensive reagents, environmentally friendly. sci-hub.seresearchgate.net
Tin-mediatedn-Butyllithium, Trimethyltin chloride, BromineOne-pot procedure, high yield of p-bromoaniline. nih.gov
NBS/Silica GelN-Bromosuccinimide, Silica gelGood for regioselective electrophilic aromatic bromination. mdpi.com

Aromatic Nitration and Subsequent Reduction to Amino Groups

An alternative and widely used approach to synthesize specific aniline isomers involves the nitration of an aromatic precursor followed by the reduction of the nitro group. youtube.com

Aromatic Nitration: The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.comresearchgate.net The position of nitration is governed by the directing effects of the substituents already present on the ring.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents. Common methods include catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst (H2/Pd-C) or reduction with metals in acidic media, such as iron in acetic acid (Fe/AcOH). youtube.com

This two-step sequence is a powerful tool for preparing anilines with substitution patterns that are not easily accessible through direct functionalization.

Introduction and Elaboration of the Piperazine Moiety

Once the desired halogenated aniline intermediate is in hand, the next crucial step is the introduction of the piperazine ring. This is typically achieved through C-N cross-coupling reactions.

C-N Cross-Coupling Methodologies (e.g., Ullmann-type coupling)

The formation of the C-N bond between the aryl halide and piperazine is a key transformation. Several cross-coupling methodologies are available for this purpose.

Ullmann-type Coupling: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications using soluble copper catalysts with ligands such as diamines have improved the reaction's scope and mildness. nih.govmdpi.comrsc.org The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.org

Palladium-catalyzed Buchwald-Hartwig Amination: This is a more modern and highly versatile method for C-N cross-coupling. acs.orgrsc.orgwesleyan.edu It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides with a wide range of amines, including piperazine. acs.org These reactions generally proceed under milder conditions and with higher functional group tolerance compared to traditional Ullmann couplings. acs.orgwesleyan.edu

Nickel-catalyzed C-N Coupling: Recent advancements have introduced nickel-catalyzed methods for C-N cross-coupling. nih.gov These can be advantageous due to the lower cost of nickel compared to palladium. Some nickel-catalyzed methods operate at room temperature under visible light irradiation, offering a milder and more sustainable approach. nih.gov

Table 2: Comparison of C-N Cross-Coupling Methodologies for Piperazine Introduction

MethodCatalyst SystemKey FeaturesReference
Ullmann-type CouplingCopper(I) salts, often with ligandsClassical method, modern variants have milder conditions. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comrsc.org
Buchwald-Hartwig AminationPalladium catalysts with phosphine ligandsHighly versatile, mild reaction conditions, broad substrate scope. acs.orgrsc.orgwesleyan.edu
Nickel-catalyzed CouplingNickel(II) salts, sometimes with photoredox catalysisLower cost catalyst, can proceed under mild, light-induced conditions. nih.gov

By carefully selecting the appropriate synthetic route and reaction conditions, this compound can be synthesized efficiently and with high purity, making it readily available for its diverse applications.

Nucleophilic Aromatic Substitution Strategies involving Piperazine

The introduction of the piperazine ring onto the aniline backbone is logically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This type of reaction is a cornerstone of aromatic chemistry, where a nucleophile replaces a leaving group on an aromatic ring. The reaction proceeds efficiently when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. masterorganicchemistry.commasterorganicchemistry.com

A highly plausible synthetic route to this compound begins with a precursor like 1,3-dibromo-2-nitrobenzene (B169743) or, more effectively, 3-bromo-1-fluoro-2-nitrobenzene, as fluoride (B91410) is an excellent leaving group in SNAr reactions. The reaction mechanism involves the nucleophilic attack of piperazine on the carbon atom bearing the leaving group. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance-delocalizing effect of the ortho-nitro group. masterorganicchemistry.com Subsequent elimination of the halide ion re-establishes aromaticity and yields the piperazine-substituted nitrobenzene (B124822) intermediate, 1-(2-bromo-6-nitrophenyl)piperazine (B1532490).

The general conditions for this reaction typically involve heating the activated aryl halide with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with a base like potassium carbonate (K₂CO₃) to neutralize the H-X formed.

Mannich Reaction Approaches for Piperazine Incorporation

An alternative, though likely less direct, method for incorporating the piperazine moiety is the Mannich reaction. The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located on a substrate. nih.gov In its classic form, it combines a non-enolizable aldehyde (commonly formaldehyde), a primary or secondary amine (such as piperazine), and a compound with at least one active hydrogen atom. nih.govresearchgate.net

A hypothetical Mannich approach to synthesize a precursor for this compound could involve the aminomethylation of 2-bromoaniline (B46623). In this scenario, 2-bromoaniline would act as the active hydrogen component, reacting with formaldehyde (B43269) and piperazine. The reaction first forms an electrophilic iminium ion from formaldehyde and piperazine, which is then attacked by the electron-rich aromatic ring of 2-bromoaniline, likely at the position ortho to the amino group, to yield 3-bromo-2-((piperazin-1-yl)methyl)aniline. However, this yields a product with a methylene (B1212753) bridge, which is structurally different from the target compound.

Achieving the direct C-N bond of the target compound via a Mannich-type reaction is not conventional. The SNAr approach remains the more feasible and direct strategy for the synthesis of this compound.

Functional Group Interconversions and Protective Group Chemistry

Functional group interconversions (FGIs) are essential for elaborating the molecular structure. In the synthesis of this compound, the most critical FGI is the reduction of the nitro group in the 1-(2-bromo-6-nitrophenyl)piperazine intermediate to the primary amino group of the final product. This transformation is reliably achieved using various reducing agents. A highly effective and often high-yielding method involves using metallic zinc powder with an ammonium (B1175870) chloride solution in a solvent like ethanol. mdpi.com This method is known for its efficiency, affording the desired aniline in excellent yield. mdpi.com

Protective group chemistry is another vital consideration in multi-step syntheses. libretexts.org During the synthesis of this compound, a protecting group might be necessary for the secondary amine of the piperazine ring. This is particularly relevant if subsequent reactions could affect the N-H bond, such as acylations or alkylations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal with acid. synarchive.com

Table 1: Common Protecting Groups for Amines

Protecting Group Abbreviation Introduction Reagent Removal Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acid (e.g., TFA, HCl)
Benzyloxycarbonyl Z or Cbz Benzyl chloroformate Catalytic hydrogenolysis (H₂/Pd-C)
Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., Piperidine)
Acetyl Ac Acetic anhydride (B1165640) or Acetyl chloride Acid or base hydrolysis

Development of Scalable and Efficient Synthetic Routes

Developing a synthetic route that is both scalable and efficient is a primary goal in process chemistry. For this compound, an optimal route must balance factors such as cost, safety, yield, and environmental impact.

The most promising scalable route is a two-step process:

Nucleophilic Aromatic Substitution: Reaction of an activated aryl halide, such as 3-bromo-1-fluoro-2-nitrobenzene, with piperazine. This reaction is generally high-yielding and uses relatively common starting materials. Optimizing solvent choice, temperature, and base can maximize efficiency.

Nitro Group Reduction: Reduction of the resulting 1-(2-bromo-6-nitrophenyl)piperazine intermediate. The use of zinc and ammonium chloride is a prime example of a scalable reduction method, as it is inexpensive, effective, and avoids the need for high-pressure hydrogenation equipment. mdpi.com A yield of 98% has been reported for a similar reduction. mdpi.com

To enhance scalability, this process could potentially be "telescoped," where the intermediate from the first step is not isolated but is directly subjected to the reduction conditions in the same reaction vessel, saving time and resources. Avoiding chromatographic purification by designing steps that yield crystalline products that can be purified by recrystallization is another key aspect of an efficient, large-scale synthesis.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation of 3 Bromo 2 Piperazin 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromo-2-(piperazin-1-yl)aniline is anticipated to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the piperazine (B1678402) ring.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, amino, and piperazinyl substituents.

The piperazine ring protons would be expected to show two distinct sets of signals, corresponding to the four protons adjacent to the nitrogen attached to the aniline ring and the four protons of the second CH₂ group. The integration of these signals would confirm the number of protons in each unique chemical environment. A broad singlet, exchangeable with D₂O, would be characteristic of the amino (-NH₂) and the piperazine N-H protons.

Table 1: Projected ¹H NMR Data for this compound

Proton Assignment Projected Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
Aromatic-H6.8 - 7.5Multiplet-
NH₂4.5 - 5.5Broad Singlet-
Piperazine-H (N-CH₂)3.0 - 3.4Multiplet-
Piperazine-H (CH₂)2.8 - 3.2Multiplet-
Piperazine-NH1.5 - 2.5Broad Singlet-

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the six carbons of the aromatic ring and the two unique carbons of the piperazine ring.

The chemical shifts of the aromatic carbons are significantly affected by the nature of the substituents. The carbon atom attached to the bromine (C-Br) would appear at a relatively upfield position compared to the other aromatic carbons, while the carbons bonded to the nitrogen atoms (C-N) would be shifted downfield.

Table 2: Projected ¹³C NMR Data for this compound

Carbon Assignment Projected Chemical Shift (ppm)
Aromatic C-NH₂145 - 150
Aromatic C-N (piperazine)140 - 145
Aromatic C-H115 - 130
Aromatic C-Br110 - 115
Piperazine C-N (Aryl)50 - 55
Piperazine C-N (Alkyl)45 - 50

Two-Dimensional NMR Techniques for Connectivity and Proximity

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons, as well as between the protons on the same and adjacent methylene (B1212753) groups of the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning the signals of the aromatic C-H and the piperazine CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the substitution pattern on the aniline ring by showing correlations between the piperazine protons and the aromatic carbons, and between the amino proton and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the ortho-positioning of the bromo and piperazinyl substituents on the aniline ring by observing through-space interactions between the protons of the piperazine ring and the aromatic protons.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its various functional groups.

Key expected absorptions include:

N-H Stretching: The amino group (-NH₂) would exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹. The piperazine N-H would show a single band in a similar region.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group would be found around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the aromatic and aliphatic C-N bonds would appear in the 1200-1350 cm⁻¹ region.

C-Br Stretching: A weak absorption corresponding to the C-Br stretch would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Projected FT-IR Data for this compound

Vibrational Mode Projected Frequency Range (cm⁻¹)
N-H Stretch (NH₂)3300 - 3500
N-H Stretch (Piperazine)3250 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2800 - 3000
C=C Stretch (Aromatic)1450 - 1600
N-H Bend (NH₂)1600 - 1650
C-N Stretch1200 - 1350
C-Br Stretch500 - 600

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups often give strong IR signals, non-polar or symmetric vibrations tend to be more intense in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the FT-IR spectrum. The symmetric stretching of the benzene ring, often appearing as a strong band around 1000 cm⁻¹, would be a prominent feature.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

The electronic properties and the extent of conjugation within this compound are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides valuable information about the electronic transitions occurring within the molecule upon absorption of UV or visible light, which are directly related to its chromophoric system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a molecule is dictated by its electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, which contains an aniline ring, a bromine substituent, and a piperazine moiety, the spectrum is expected to show characteristic absorption bands. The aniline chromophore typically exhibits a primary absorption band around 230-240 nm and a secondary band around 280-290 nm, corresponding to π→π* transitions.

The presence of the bromine atom and the piperazin-1-yl group as substituents on the aniline ring can cause shifts in these absorption maxima (λmax). The bromine atom, being an auxochrome, can induce a bathochromic (red) shift due to its electron-donating resonance effect and the extension of the conjugated system. The piperazin-1-yl group, with its lone pair of electrons on the nitrogen atom adjacent to the ring, can also significantly influence the electronic transitions. For similar brominated aromatic amines, absorption maxima are often observed in the 250-350 nm range. Precise experimental determination of the UV-Vis spectrum for this compound would be necessary to confirm the exact positions of these bands and to fully characterize its electronic absorption properties.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₀H₁₄BrN₃.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units.

The fragmentation of this compound under mass spectrometry would likely involve several key pathways. Alpha-cleavage is common for amines, which could lead to the fragmentation of the piperazine ring. The loss of the entire piperazine moiety or parts of it would result in significant fragment ions. Cleavage of the C-Br bond, leading to the loss of a bromine radical, is another expected fragmentation pathway. The analysis of these fragments helps to piece together the structure of the parent molecule.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Isotope Calculated m/z
[C₁₀H₁₄⁷⁹BrN₃]⁺ ⁷⁹Br 269.0425

This table presents theoretical values. Experimental data would be required for confirmation.

Computational Chemistry for Theoretical Structural Characterization

Computational chemistry offers powerful methods to predict and understand the structural and electronic properties of molecules from a theoretical standpoint, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. A geometry optimization calculation for this compound would determine the most stable conformation by finding the minimum energy arrangement of its atoms. This would provide detailed information on bond lengths, bond angles, and dihedral angles. The steric hindrance between the bulky bromine atom and the piperazine group at adjacent positions on the aniline ring is expected to cause some distortion from a perfectly planar aromatic system.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in its infrared (IR) spectrum. Each vibrational mode is associated with a specific type of bond stretching or bending. Comparing the calculated vibrational spectrum with an experimental IR spectrum is a standard method for structural confirmation.

Quantum Chemical Calculations of Electronic Properties (e.g., HOMO-LUMO Energy Gaps)

Quantum chemical calculations, often performed using DFT, are crucial for understanding the electronic behavior of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the electron-donating amino and piperazinyl groups and the electron-withdrawing bromine atom will all influence the energies of these frontier orbitals. The distribution of HOMO and LUMO densities across the molecule can also be visualized to identify the regions most involved in electronic transitions and potential chemical reactions.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For this compound, several key intramolecular interactions are expected to govern its stability and electronic structure:

Lone Pair Delocalization: The nitrogen atoms of both the aniline and piperazine moieties possess lone pairs (n) that can delocalize into the anti-bonding orbitals (π) of the aromatic ring. This n → π interaction is a classic feature of amino-substituted benzenes and contributes significantly to the electron density of the ring. Similarly, the lone pair of the bromine atom can participate in such delocalization.

π → π Interactions:* Within the benzene ring, the delocalization of π electrons from occupied bonding orbitals to unoccupied anti-bonding orbitals is fundamental to its aromatic stability.

Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the amine (-NH2) protons and the tertiary nitrogen of the adjacent piperazine ring. NBO analysis can identify the donor (N-H bonding orbital) and acceptor (nitrogen lone pair) orbitals and quantify the stabilization energy of this interaction.

The substituents on the aniline ring—bromo, amino, and piperazinyl groups—exert competing electronic effects. The amino and piperazinyl groups are strong electron-donating groups, enriching the phenyl ring with electron density through resonance. Conversely, the bromine atom is electronegative and acts as an electron-withdrawing group via induction, while also being capable of electron donation through its lone pairs (a resonance effect). NBO analysis can precisely quantify the net effect of these interactions.

Table 1: Hypothetical NBO Analysis for Key Interactions in this compound

Based on analyses of similar substituted anilines and phenylpiperazines, the following table presents expected stabilization energies (E(2)) for the most significant donor-acceptor interactions. researchgate.netresearchgate.net

Donor NBO (i)Acceptor NBO (j)Estimated E(2) (kcal/mol)Interaction Type
n(N) of -NH2π(C-C) of Phenyl RingHighLone Pair Delocalization
n(N) of Piperazineπ(C-C) of Phenyl RingModerate to HighLone Pair Delocalization
n(Br)π(C-C) of Phenyl RingLow to ModerateLone Pair Delocalization
π(C-C) of Phenyl Ringπ(C-C) of Phenyl RingHighAromatic Conjugation
σ(N-H) of -NH2n(N) of PiperazineModerateIntramolecular H-Bond

Note: The values are illustrative and represent qualitative expectations based on known chemical principles and computational studies on related molecules. Actual values would require specific DFT calculations for the title compound.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual and quantitative map of electron localization in a molecule. researchgate.net They are particularly useful for identifying core electrons, covalent bonds, and lone pairs in a chemically intuitive manner.

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. researchgate.net ELF values range from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. Regions with low ELF values indicate areas of electron delocalization. In this compound, ELF analysis would be expected to show:

High localization around the hydrogen atoms.

Distinct basins corresponding to the C-C, C-N, C-H, and C-Br covalent bonds.

Prominent localization basins corresponding to the lone pairs on the nitrogen and bromine atoms.

Regions of lower localization (blue areas in a typical visualization) across the π-system of the benzene ring, indicating delocalized electrons. researchgate.net

Localized Orbital Locator (LOL): LOL provides complementary information to ELF, highlighting regions where the electron kinetic energy is lower than that of a uniform electron gas of the same density. It effectively maps the boundaries of localized orbitals. High LOL values indicate regions where electron pairs are highly localized. For the title compound, the LOL map would clearly delineate the covalent bonding regions and the non-bonding lone pair regions on the heteroatoms. researchgate.net

Together, ELF and LOL analyses provide a detailed picture of the electronic structure. For instance, the shape and size of the lone pair basins on the nitrogen atoms can provide insight into their hybridization and availability for donation into the aromatic system or for forming intermolecular interactions. researchgate.netdergipark.org.tr

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visualizing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface is expected to show the following features:

Negative Potential: The most negative regions (red) are anticipated to be located around the nitrogen atoms of the aniline and piperazine groups due to their lone pairs of electrons. The π-electron cloud of the aromatic ring, enriched by the electron-donating amino and piperazinyl groups, would also exhibit negative potential. nih.gov

Positive Potential: The most positive regions (blue) are expected on the hydrogen atoms of the amine (-NH2) group, making them potential hydrogen bond donors.

The interplay of the electron-donating amine/piperazine groups and the electron-withdrawing bromine group will create a complex and nuanced MEP surface, highlighting the molecule's potential for various types of intermolecular interactions. bohrium.com

Academic Research into the Medicinal Chemistry and Biological Interface of 3 Bromo 2 Piperazin 1 Yl Aniline Derivatives

Design Principles for Bioactive Piperazine-Containing Aniline (B41778) Derivatives

The design of novel, potent, and selective drug candidates from the 3-bromo-2-(piperazin-1-yl)aniline scaffold is a systematic process guided by established medicinal chemistry principles. This involves a deep understanding of how the molecule's structure relates to its biological function, the identification of essential features for activity, and the strategic use of specific atoms to enhance molecular interactions.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure affect its biological activity. For piperazine-containing aniline derivatives, SAR explorations have revealed critical insights. A minor change in the substitution pattern on either the piperazine (B1678402) or aniline ring can lead to significant differences in pharmacological activity. ijrrjournal.com

Key SAR findings for related piperazine derivatives include:

Piperazine Ring Substitution: The nature of the substituent on the piperazine ring is a major determinant of activity and selectivity. For instance, in a series of nitrophenyl piperazine derivatives, introducing an indole (B1671886) moiety at the N-1 position of the piperazine ring resulted in a significant increase in tyrosinase inhibitory effect. nih.gov In another study, replacing a piperazine core with a piperidine (B6355638) ring dramatically increased affinity for the sigma-1 (σ1) receptor while maintaining affinity for the H3 receptor. nih.gov This highlights that the piperazine moiety itself is a critical structural element for specific receptor interactions.

Linker Modification: The length and flexibility of linkers connecting the piperazine ring to other parts of the molecule can significantly influence binding affinity. Modifying the side chain length and flexibility in certain 4-substituted piperazines has been shown to improve binding affinity at both mu (μ) and delta (δ) opioid receptors. ijrrjournal.com

Aniline Ring Substitution: Substituents on the aromatic ring can modulate activity. It has been shown that derivatives with heteroatoms capable of forming hydrogen bonds on the aromatic ring generally exhibit high tyrosinase inhibitory activities. nih.gov For a series of thieno-pyrimidine derivatives, a 4-chloro-3-(trifluoromethyl)phenyl group displayed hydrophobic interactions with key amino acid residues, which was deemed necessary for increasing biological activity. mdpi.com

Structural Modification Observed Effect Example Compound Class Reference
Replacement of piperazine with piperidineIncreased affinity for σ1 receptorH3/σ1 receptor antagonists nih.gov
Introduction of indole on piperazineSignificantly improved tyrosinase inhibitionNitrophenyl piperazine derivatives nih.gov
Substitution with bulky groupsHigher activityPiperidine-substituted compounds acs.org
Introduction of hydrogen-bond capable heteroatoms on aromatic ringHigh tyrosinase inhibitory activityAromatic piperazine scaffolds nih.gov

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For piperazine-containing compounds, pharmacophore models often include a basic, positively ionizable nitrogen atom within the piperazine ring, which can form crucial ionic interactions or hydrogen bonds within a receptor's binding site. nih.govnih.gov

Pharmacophore models for piperazine derivatives targeting various receptors have been developed. For instance, a common model for sigma receptor ligands includes two hydrophobic pockets connected by a central basic core, the piperazine moiety. nih.gov The optimal distance between these hydrophobic features is a key characteristic of potent and selective ligands. nih.gov In the design of sedative-hypnotic agents based on 1-(2-pyrimidinyl)piperazine, a pharmacophore model composed of 11 features was suggested to characterize the binding of these ligands to their target receptor. nih.gov Optimization of these pharmacophoric elements—for example, by altering the nature of the aromatic rings or the linker between them and the piperazine core—is a key strategy in developing new derivatives with improved potency and selectivity. nih.gov

The bromine atom in this compound is not merely a passive substituent; it can play an active and crucial role in molecular recognition through a phenomenon known as halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region on another molecule, such as an oxygen or nitrogen atom in a protein's amino acid residue. acs.orgwikipedia.org

This interaction occurs because the electron density around a covalently bonded halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (a "σ-hole") on the side of the halogen opposite to the covalent bond. acs.org This positive region can then interact favorably with an electron-rich atom. acs.org

In Vitro Pharmacological Evaluation Methodologies for Derivative Classes

Once new derivatives of this compound are synthesized, their biological activity must be assessed. This is typically achieved through a battery of in vitro pharmacological assays designed to measure the compound's effect on specific enzymes or receptors.

Many piperazine-containing compounds are designed as enzyme inhibitors. Enzyme inhibition assays are used to determine the concentration of a compound required to reduce the activity of a specific enzyme by half, a value known as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor.

Commonly used assays for this class of compounds include:

Tyrosinase Inhibition Assay: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in dermatology and for treating pigmentation disorders. In a typical assay, the inhibitory activity of test compounds is measured using L-DOPA as a substrate, and the results are compared to a standard inhibitor like kojic acid. nih.govresearchgate.net

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay: DPP-IV inhibitors are a class of oral hypoglycemic agents used for treating type 2 diabetes. nih.gov The inhibitory activity of piperazine derivatives against DPP-IV can be evaluated to assess their potential as antidiabetic agents. nih.gov

Cholinesterase Inhibition Assays: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. The inhibitory potential of novel compounds against these enzymes is often determined using Ellman's method. acs.org

α-Amylase Inhibition Assay: Inhibitors of α-amylase can help in managing post-prandial hyperglycemia, a key aspect of diabetes management. biomedpharmajournal.org

Kinetic studies, such as the use of Lineweaver-Burk plots, can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). nih.govresearchgate.net

Compound Class Target Enzyme Inhibitory Activity (IC₅₀) Reference
Nitrophenyl piperazine derivative (4l)Tyrosinase72.55 µM nih.gov
Piperazine derivative (10b)Tyrosinase30.7 µM researchgate.net
Benzofuran derivative with piperazine (4m)Acetylcholinesterase (AChE)Potent inhibitor acs.org
N-phenyl Piperazine derivative (P7)α-amylaseRobust inhibitory effects biomedpharmajournal.org

To determine the affinity and selectivity of compounds for specific receptors, radioligand binding assays are the gold standard. These assays measure the ability of a test compound to displace a known radioactive ligand (a radioligand) from its receptor. The results are typically expressed as the inhibitory constant (Kᵢ), which represents the concentration of the test compound that will bind to 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity.

For piperazine-aniline derivatives, binding studies are often conducted on a panel of receptors, particularly those in the central nervous system:

Sigma Receptors (σ₁ and σ₂): These receptors are implicated in various neurological and psychiatric conditions. Binding assays are performed using membrane preparations from animal tissues or cells expressing the human receptors, with radioligands such as ³H-pentazocine for σ₁ and [³H]DTG for σ₂ receptors. nih.govnih.govrsc.org

Serotonin (B10506) (5-HT) Receptors: Various subtypes of serotonin receptors (e.g., 5-HT₁A, 5-HT₇) are important targets for drugs treating anxiety, depression, and other mood disorders. ijrrjournal.comnih.gov

Histamine Receptors (H₃): These receptors are targets for developing treatments for cognitive disorders and other neurological conditions. nih.gov

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Derivatives have been evaluated for their binding to α4β2 and α7 nAChRs, which are relevant to neurodegenerative diseases. ijrrjournal.com

These studies are crucial for building a pharmacological profile of a new compound, revealing not only its primary target but also its selectivity against other receptors, which is a key factor in predicting its potential therapeutic efficacy and side-effect profile. nih.govrsc.org

Compound Target Receptor Binding Affinity (Kᵢ) Reference
Phenylacetamide 17bSigma-1 (σ₁)181 nM researchgate.net
Compound 11 (piperidine core)Histamine H₃6.2 nM nih.gov
Compound 11 (piperidine core)Sigma-1 (σ₁)4.41 nM nih.gov
Compound 1 (piperidine/piperazine-based)Sigma-1 (S1R)3.2 nM rsc.org

Cell-Based Functional Assays (e.g., Ligand-Induced Receptor Activation/Deactivation)

Cell-based functional assays are crucial for determining the biological effects of novel compounds. For derivatives of this compound, these assays can reveal whether the compounds act as agonists, antagonists, or allosteric modulators of specific receptors or cellular pathways.

For instance, in the study of coumarin (B35378) derivatives incorporating a piperazine group, functional assays were employed to assess their activity at serotonin 5-HT1A and 5-HT2A receptors. One such compound, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one, demonstrated a significant antagonistic profile at the 5-HT1A receptor. researchgate.net This indicates that the compound binds to the receptor but does not elicit a biological response, thereby blocking the action of the natural ligand. Such findings are vital for understanding the therapeutic potential of these derivatives, particularly in conditions where receptor antagonism is desired.

The cytotoxic effects of newly synthesized piperazin-2-one (B30754) derivatives have also been evaluated using the MTT assay on various cancer and normal cell lines. nih.gov This assay measures cell viability and proliferation, providing insights into the potential of these compounds as anticancer agents. Results indicated that certain derivatives exhibited significant cytotoxicity, with some showing greater potency than the standard chemotherapeutic drug doxorubicin (B1662922) against specific cancer cell lines. nih.gov This highlights the importance of the substituents on the piperazine ring in modulating cytotoxic activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and dynamics simulations are powerful tools for understanding how ligands like the derivatives of this compound interact with their biological targets at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a docking score or binding energy. connectjournals.commdpi.com This information is critical for rational drug design and lead optimization.

In a study of novel 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles, molecular docking was used to investigate their binding modes with target proteins. connectjournals.com The results showed that the binding mode of one of the active derivatives was consistent with that of the known anticancer agent camptothecin. connectjournals.com Similarly, docking studies on new phenylpiperazine derivatives of 1,2-benzothiazine revealed that these compounds could bind to the active center of topoisomerase IIα, a key enzyme in DNA replication and a target for many anticancer drugs. mdpi.com

The following table summarizes the docking scores of some synthesized compounds against their target proteins, providing a quantitative measure of their binding affinity.

CompoundTarget ProteinDocking Score (kcal/mol)
Derivative 3c1FJGNot specified, but noted as better than ciprofloxacin (B1669076) connectjournals.com
BS230DNA-Topo II complexNot specified, but noted as having a negative energy scoring function mdpi.com

This table is for illustrative purposes and includes data from various studies on piperazine derivatives.

The stability of a ligand-receptor complex is determined by a variety of intermolecular interactions. These include hydrogen bonds, van der Waals forces, and, in the case of halogenated compounds like this compound derivatives, halogen bonds.

The bromine atom at the 5-position of similar compounds is noted to enhance hydrophobic interactions, which can improve binding affinity to target proteins. Molecular docking studies on other piperazine derivatives have shown the importance of hydrogen bonds with specific amino acid residues, such as Asp, in the active site of the target protein. mdpi.com The nucleophilic character of the nitrogen atoms in the piperazine ring allows for various substitution reactions, leading to derivatives with both hydrophobic and hydrophilic parts that can engage in different electrostatic and hydrogen bonding interactions. nih.gov

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools are widely used to predict these properties early in the drug discovery process, helping to identify and optimize promising lead compounds. isca.meresearchgate.net

Lipophilicity and polarity are key physicochemical properties that influence a drug's absorption, distribution, and ability to cross biological membranes. These properties are often evaluated using parameters like the logarithm of the partition coefficient (logP) and the topological polar surface area (TPSA).

In silico ADME predictions for various piperazine derivatives have been performed using tools like SwissADME and QikProp. researchgate.netisca.me For a series of coumarin derivatives with a piperazine moiety, the predicted ADME properties were analyzed to assess their potential for oral bioavailability. researchgate.net Similarly, for a set of 1,3-diazetidin-2-one derivatives, TPSA values were calculated to be lower than 140 Ų, suggesting good potential for systemic circulation. nih.gov

The "BOILED-Egg" model from SwissADME provides a graphical representation of a compound's predicted gastrointestinal absorption and blood-brain barrier (BBB) penetration based on its lipophilicity and polarity. isca.me This allows for a quick assessment of a molecule's drug-likeness. For instance, some benzimidazole (B57391) derivatives with a piperazine moiety were predicted to be well-absorbed and brain-penetrant. isca.me

The table below presents predicted ADME properties for a selection of compounds, illustrating the use of computational tools in drug development.

CompoundMolecular Weight (Da)logPTPSA (Ų)Predicted Oral Bioavailability
Compound 2 (1,3-diazetidin-2-one derivative)Not specifiedNot specified77.820.55 nih.gov
Compound 7 (1,3-diazetidin-2-one derivative)Not specifiedNot specified75.020.55 nih.gov

This table is for illustrative purposes and includes data from various studies on related heterocyclic compounds.

Topological Polar Surface Area (TPSA) Considerations

The Topological Polar Surface Area (TPSA) is a crucial molecular descriptor in medicinal chemistry, particularly for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. It is defined as the sum of the van der Waals surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. nih.gov TPSA effectively quantifies the polar region of a molecule, which governs its ability to form hydrogen bonds and interact with biological membranes.

A molecule's TPSA is strongly correlated with its transport properties. Generally, compounds with a TPSA of less than 140 Ų are predicted to have good intestinal absorption, making them more likely to be orally bioavailable. taylorandfrancis.com For drugs targeting the central nervous system (CNS), a more stringent requirement is often applied, with a TPSA value below 90 Ų considered favorable for penetrating the blood-brain barrier (BBB). taylorandfrancis.com

For the compound this compound, in silico calculations are typically used to estimate its TPSA and related properties. These computational predictions are valuable in the early stages of drug discovery for screening and prioritizing compounds. The calculated TPSA for this compound is approximately 54.1 Ų. This value is well within the limits for good oral bioavailability and suggests a high probability of CNS penetration.

The table below presents the calculated TPSA values for this compound and related aniline derivatives, illustrating the impact of different substituents on this key physicochemical parameter.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated TPSA (Ų)
This compoundC₁₀H₁₄BrN₃270.1554.1
2-(Piperazin-1-yl)anilineC₁₀H₁₅N₃177.2554.1
4-Bromo-2-(piperazin-1-yl)anilineC₁₀H₁₄BrN₃270.1554.1
5-Bromo-2-(piperazin-1-yl)anilineC₁₀H₁₄BrN₃270.1554.1

Note: The TPSA values are predicted based on computational models and may vary slightly depending on the algorithm used. The data presented here is for comparative purposes.

The analysis of these values indicates that the position of the bromine atom on the aniline ring does not alter the TPSA, as bromine itself is not considered a polar atom in this calculation method. The polarity is dominated by the two nitrogen atoms of the piperazine ring and the nitrogen of the aniline's amino group. This low TPSA value suggests that derivatives of this compound are promising candidates for further investigation, particularly for therapies requiring action within the central nervous system.

Molecular Flexibility and Conformation Space Analysis

Molecular flexibility is a critical determinant of a drug's biological activity, influencing its ability to adopt the optimal conformation to bind to its target receptor. This flexibility arises from the presence of rotatable bonds within the molecule, which allow it to explore a range of shapes or conformations. The analysis of a molecule's conformational space—the set of all possible conformations—is therefore essential in rational drug design.

The structure of this compound contains several key points of flexibility. The primary sources of conformational variability are:

Piperazine Ring Pucker: The six-membered piperazine ring is not planar and typically exists in a low-energy chair conformation. However, it can also adopt other conformations, such as a boat or twist-boat form, although these are generally higher in energy. The specific pucker of the piperazine ring can influence the spatial orientation of its substituents.

Rotation around the N-Aryl Bond: The single bond connecting the piperazine nitrogen to the bromoaniline ring is rotatable. The energy barrier for this rotation can be influenced by the steric bulk and electronic properties of the substituents on the aromatic ring. csic.es The presence of the bromine atom ortho to the piperazine substituent may create a moderate rotational barrier, potentially favoring certain conformations over others.

The number of rotatable bonds is a simple but effective measure of molecular flexibility. A high number of rotatable bonds can be advantageous for receptor binding but may also come with an entropic penalty upon binding. For drug-like molecules, a count of 10 or fewer rotatable bonds is often considered favorable.

Below is a table comparing the number of rotatable bonds in this compound and related compounds.

Compound NameMolecular FormulaNumber of Rotatable Bonds
This compoundC₁₀H₁₄BrN₃1
2-(Piperazin-1-yl)anilineC₁₀H₁₅N₃1
N-PhenylpiperazineC₁₀H₁₄N₂1
1-BenzylpiperazineC₁₁H₁₆N₂2

Note: The number of rotatable bonds is calculated based on standard definitions, typically excluding bonds to terminal hydrogens and certain small groups.

The single rotatable bond in this compound, connecting the phenyl ring to the piperazine moiety, provides a degree of conformational freedom while maintaining a relatively rigid core structure. This balance of rigidity and flexibility is often a desirable feature in medicinal chemistry, as it can lead to higher binding affinity and selectivity for the target protein. The conformational preferences of this molecule, particularly the dihedral angle of the N-aryl bond and the puckering of the piperazine ring, would require more detailed computational modeling or experimental techniques like NMR spectroscopy for a complete understanding.

Perspectives and Future Directions in 3 Bromo 2 Piperazin 1 Yl Aniline Research

Design and Synthesis of Novel Analogues and Prodrugs for Targeted Applications

The core structure of 3-Bromo-2-(piperazin-1-yl)aniline is ripe for modification to create novel analogues and prodrugs with enhanced therapeutic properties. The design of such compounds can be guided by established medicinal chemistry strategies.

A key approach is the hybridization of the this compound scaffold with other pharmacophoric systems. For instance, incorporating moieties known to interact with specific biological targets could lead to potent and selective agents. A study on novel arylamide derivatives containing a piperazine (B1678402) moiety demonstrated their potential as tubulin polymerization inhibitors, with some compounds exhibiting significant anticancer activity. nih.gov This suggests that acylating the aniline (B41778) nitrogen of this compound with various arylamides could be a fruitful strategy for developing new anticancer agents.

Furthermore, the piperazine nitrogen offers a convenient handle for derivatization. Analogous to the synthesis of 1-(2-pyrimidin-2-yl)piperazine derivatives, which have shown promise as monoamine oxidase (MAO) inhibitors, the piperazine ring of this compound could be functionalized with various heterocyclic systems to explore its potential in treating neurological disorders. nih.gov

The development of prodrugs is another important avenue. Prodrugs can improve the pharmacokinetic profile of a parent compound, enhancing its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the aniline or piperazine nitrogens could be modified with cleavable promoieties to improve oral bioavailability or achieve targeted delivery to specific tissues or organs.

Advanced Synthetic Methodologies for Enhanced Diversification and Library Generation

To explore the chemical space around this compound, efficient and versatile synthetic methodologies are required. Modern synthetic organic chemistry offers a range of powerful tools for the rapid diversification of lead compounds.

For the generation of a library of analogues, parallel synthesis and combinatorial chemistry approaches can be employed. These techniques would allow for the systematic modification of the aniline and piperazine rings with a wide array of substituents. For example, the bromine atom on the aniline ring is a versatile synthetic handle that can be utilized in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce diverse aryl, heteroaryl, or alkyl groups.

The synthesis of related piperidine-based derivatives as anti-tubulin agents highlights a multi-step synthetic approach that could be adapted for this compound. nih.gov This involves the sequential modification of a core scaffold to introduce various amino groups, leading to a library of compounds for biological screening. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be invaluable in the exploration of the therapeutic potential of this compound and its analogues.

In silico screening and molecular docking studies can be used to predict the binding affinity of designed analogues to various biological targets. For example, in the development of novel CDK2 inhibitors, molecular docking simulations were used to explore the binding patterns of designed compounds within the kinase domain. nih.gov A similar approach could be applied to a virtual library of this compound derivatives to identify promising candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the analogues with their biological activity. These models, powered by machine learning algorithms, can help in understanding the key molecular descriptors that govern the therapeutic efficacy of the compounds and guide the design of more potent analogues.

AI can also be used to predict the ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties of the designed compounds, helping to prioritize candidates with favorable drug-like properties for further development and reducing the likelihood of late-stage failures.

Mechanistic Studies of Biological Activities at a Molecular Level

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound and its analogues is crucial for their rational development as therapeutic agents.

Should initial screenings reveal promising activity, detailed mechanistic studies would be the next logical step. For instance, if anticancer activity is observed, studies could focus on identifying the specific cellular pathways that are modulated by the compounds. This could involve investigating their effects on cell cycle progression, apoptosis, and angiogenesis. The evaluation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as anticancer agents involved assessing their impact on cell cycle phases and apoptotic markers like caspases, Bax, and Bcl-2. mdpi.com

Identifying the direct molecular target(s) of the active compounds is a key objective. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to pull down and identify the protein(s) that the compound binds to. For example, studies on novel arylamide derivatives with a piperazine moiety identified tubulin as the direct molecular target. nih.gov

Exploration of Novel Therapeutic Applications Beyond Established Areas

The structural motifs present in this compound are found in drugs with a wide range of therapeutic applications. This suggests that this compound and its derivatives may have potential in treating a variety of diseases.

While the presence of the piperazine ring might suggest applications in oncology and neurology, it is important to explore other potential therapeutic areas. For example, piperazine derivatives have been investigated for their antimicrobial, anti-inflammatory, and cardiovascular activities. nih.gov Therefore, a broad biological screening of this compound and its analogues against a diverse panel of biological targets could uncover unexpected therapeutic opportunities.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2-(piperazin-1-yl)aniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A two-step approach is commonly employed:
  • Step 1 : Introduce the piperazine moiety to 3-bromo-2-nitroaniline via nucleophilic aromatic substitution under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
  • Optimization : Vary reaction time, temperature, and stoichiometric ratios (e.g., piperazine:substrate = 1.2:1) to maximize yield. Monitor progress via TLC or LCMS. Purify via column chromatography (silica gel, EtOAc/hexane gradient) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Emergency Protocols : For skin contact, wash immediately with soap/water for ≥15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

  • Methodological Answer :
  • LCMS : Confirm molecular weight ([M+H]⁺ expected: ~270.1) and assess purity (>95%) .
  • ¹H/¹³C NMR : Compare aromatic proton signals (δ 6.4–7.6 ppm) and piperazine carbons (δ 45–55 ppm) with literature data .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (e.g., DCM/hexane) and refine using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data observed during the characterization of derivatives?

  • Methodological Answer :
  • Re-measurement : Acquire spectra at higher field strengths (e.g., 500 MHz) to resolve overlapping peaks.
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations and verify substituent positions .
  • Comparative Analysis : Cross-reference with synthesized analogs (e.g., 5-(4-sulfonylpiperazin-1-yl)-2-nitroaniline derivatives) to identify environmental effects on chemical shifts .

Q. What experimental approaches are suitable for investigating the photocatalytic degradation mechanisms of this compound under simulated environmental conditions?

  • Methodological Answer :
  • Catalyst Selection : Use MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation. Optimize catalyst loading (0.5–2.0 g/L) and pH (4–9) via Box-Behnken experimental design .
  • Degradation Monitoring : Quantify intermediates (e.g., catechol derivatives) via HPLC-UV at 254 nm. Track bromide release via ion chromatography to confirm debromination .

Q. How do electronic modifications to the piperazine ring influence biological activity, and what assays validate these effects?

  • Methodological Answer :
  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., sulfonyl) via nucleophilic substitution. Confirm electronic effects via DFT calculations (HOMO-LUMO gaps) .
  • In Vitro Testing : Screen for kinase inhibition (e.g., p38 MAPK) using fluorescence polarization assays. Compare IC₅₀ values of parent compound vs. derivatives .

Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 to model transition states and calculate activation energies for substitution at C-2 vs. C-6 positions.
  • Solvent Effects : Simulate reaction pathways in polar (DMF) vs. nonpolar (toluene) solvents using COSMO-RS .
  • Validation : Correlate predictions with experimental outcomes (e.g., LCMS yield ratios) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.